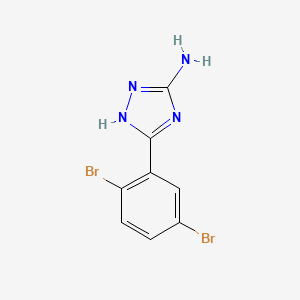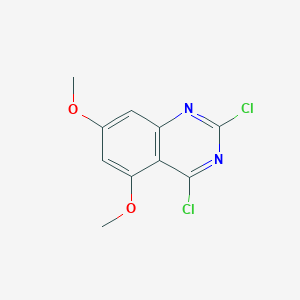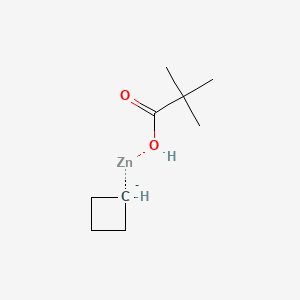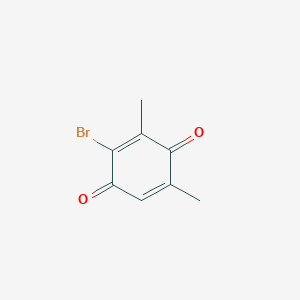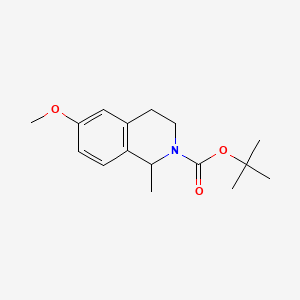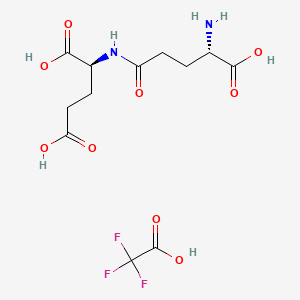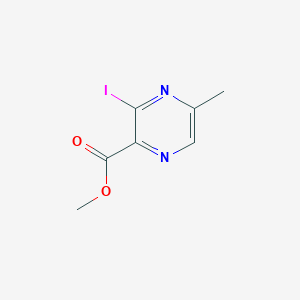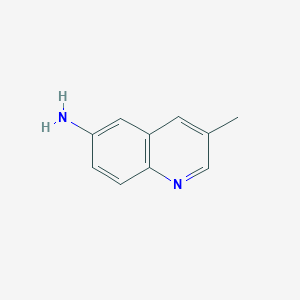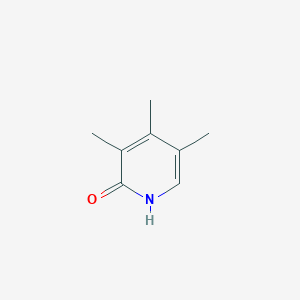![molecular formula C7H5ClN2O B13659233 3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
3-Chloroimidazo[1,2-a]pyridin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H5ClN2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridin-5-ol typically involves the cyclization of 2-aminopyridine with α-haloketones. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3-Chloroimidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines.
科学研究应用
3-Chloroimidazo[1,2-a]pyridin-5-ol and its derivatives have significant applications in scientific research, particularly in:
Medicinal Chemistry: Used as a scaffold for developing drugs with potential activity against tuberculosis (TB), including multidrug-resistant and extensively drug-resistant strains.
Biological Research: Investigated for its interactions with various biological targets and pathways.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against TB by inhibiting key enzymes involved in bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
3-Bromoimidazo[1,2-a]pyridines: Synthesized from similar starting materials and used in various chemical reactions.
Uniqueness
3-Chloroimidazo[1,2-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC 名称 |
3-chloro-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H |
InChI 键 |
RLINOCAPBFXVOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N2C(=C1)NC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


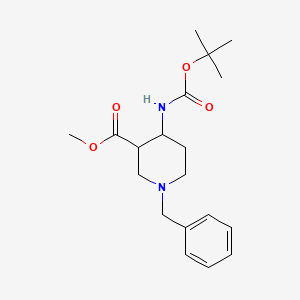
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
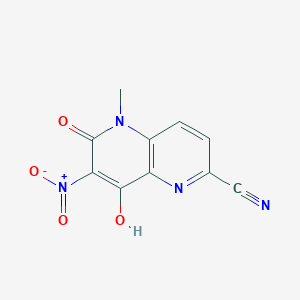
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
